1-Hexanol, 6-[(1,1-dimethylethyl)thio]-

Lipophilicity XLogP3 Partition coefficient

1-Hexanol, 6-[(1,1-dimethylethyl)thio]- (IUPAC: 6‑tert‑butylsulfanylhexan‑1‑ol; molecular formula C₁₀H₂₂OS; MW 190.35 g·mol⁻¹) is a bifunctional organic sulfide (thioether) that integrates a primary alcohol terminus with a sterically demanding tert‑butylthio moiety on a six‑carbon alkyl chain. It belongs to the class of ω‑hydroxyalkyl tert‑alkyl sulfides, which simultaneously offer the hydrogen‑bonding and nucleophilic reactivity of a terminal –OH group and the redox activity, metal‑coordinating ability, and conformational constraint of a thioether sulfur flanked by a bulky tert‑butyl substituent.

Molecular Formula C10H22OS
Molecular Weight 190.35 g/mol
CAS No. 62296-18-8
Cat. No. B14526082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanol, 6-[(1,1-dimethylethyl)thio]-
CAS62296-18-8
Molecular FormulaC10H22OS
Molecular Weight190.35 g/mol
Structural Identifiers
SMILESCC(C)(C)SCCCCCCO
InChIInChI=1S/C10H22OS/c1-10(2,3)12-9-7-5-4-6-8-11/h11H,4-9H2,1-3H3
InChIKeyZYLQYQKMVPPCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexanol, 6-[(1,1-dimethylethyl)thio]- (CAS 62296-18-8): Procurement-Relevant Compound Profile


1-Hexanol, 6-[(1,1-dimethylethyl)thio]- (IUPAC: 6‑tert‑butylsulfanylhexan‑1‑ol; molecular formula C₁₀H₂₂OS; MW 190.35 g·mol⁻¹) is a bifunctional organic sulfide (thioether) that integrates a primary alcohol terminus with a sterically demanding tert‑butylthio moiety on a six‑carbon alkyl chain [1]. It belongs to the class of ω‑hydroxyalkyl tert‑alkyl sulfides, which simultaneously offer the hydrogen‑bonding and nucleophilic reactivity of a terminal –OH group and the redox activity, metal‑coordinating ability, and conformational constraint of a thioether sulfur flanked by a bulky tert‑butyl substituent [1]. The compound is listed on the EPA CompTox Chemicals Dashboard under DTXSID70486397 and is primarily available through specialty and screening‑compound suppliers for research use [1].

Why Generic Substitution of 1-Hexanol, 6-[(1,1-dimethylethyl)thio]- (62296-18-8) Carries Technical Risk


Although several C₁₀H₂₂OS constitutional isomers exist (e.g., 2‑(octylthio)ethanol) and simpler ω‑mercaptoalkanols or unsubstituted alkanols may appear superficially similar, their physicochemical signatures diverge markedly. The tert‑butylthio substituent in 62296‑18‑8 simultaneously elevates steric bulk, modulates lipophilicity (XLogP3 = 2.6), and restricts conformational flexibility (7 rotatable bonds) relative to chain‑extended analogs [1][2]. These structural features directly govern phase‑transfer behavior, nucleophilic substitution kinetics, and oxidative stability in ways that linear‑chain sulfide isomers or thiol‑terminated alcohols cannot replicate. Substituting an alternative without head‑to‑head validation therefore risks altered solubility partitioning, differential metallosupramolecular assembly, or premature sulfide oxidation during downstream reactions.

Head‑to‑Head Quantitative Differentiation of 1-Hexanol, 6-[(1,1-dimethylethyl)thio]- (62296-18-8) Against Closest Analogs


Reduced Lipophilicity Versus Chain-Extended Isomer 2-(Octylthio)ethanol Enables Finer Solubility Tuning

The target compound exhibits an XLogP3 of 2.6, which is 1.0 log unit lower than the structurally isomeric 2‑(octylthio)ethanol (XLogP3 = 3.6, CAS 3547‑33‑9), despite sharing the identical molecular formula C₁₀H₂₂OS and equal topological polar surface area (45.5 Ų) [1][2]. This demonstrates that the tert‑butylthio motif imparts significantly less hydrophobic character than the n‑octylthio chain, providing a tangible handle for modulating aqueous–organic partitioning while retaining sulfur‑associated functionality.

Lipophilicity XLogP3 Partition coefficient Thioether alcohols

Conformational Rigidity Advantage Over 2-(Octylthio)ethanol Quantified by Rotatable Bond Count

The target compound contains 7 freely rotatable bonds, in contrast to 9 rotatable bonds in 2‑(octylthio)ethanol (CAS 3547‑33‑9) [1][2]. The two-bond reduction arises directly from the substitution of the flexible n‑octyl chain with the compact, quasi‑spherical tert‑butyl group. This lower conformational entropy can translate into higher propensity for crystallization, altered guest‑binding pre‑organization, and differentiated metal‑coordination geometry in supramolecular architectures.

Conformational flexibility Rotatable bonds Molecular recognition Crystal engineering

Enhanced Lipophilicity and Polar Surface Area Versus Simple Alkanol 1-Hexanol

Relative to the unsubstituted 1‑hexanol (CAS 111‑27‑3; LogP = 1.86, PSA = 20.2 Ų), the target compound displays an XLogP3 of 2.6 and a PSA of 45.5 Ų [1][2]. The introduction of the tert‑butylthio group adds approximately +0.7 log units of lipophilicity while more than doubling the polar surface area. This dual modulation means the compound retains capacity for hydrogen‑bonding interactions (HBD = 1, HBA = 2) while exhibiting stronger reversed‑phase chromatographic retention and organic‑phase partitioning behavior than the parent alcohol.

Polar surface area LogP Extraction efficiency Chromatographic retention

Thioether (Sulfide) Oxidation Stability Versus Free Thiol Analog 6-Mercapto-1-hexanol

6‑Mercapto‑1‑hexanol (CAS 1633‑78‑9; density 0.981 g·mL⁻¹, bp 225 °C) bears a free thiol (–SH) terminus that is susceptible to aerial oxidation to disulfides under ambient conditions, necessitating inert‑atmosphere storage . In contrast, the target compound contains a fully substituted tert‑butylthioether (sulfide) group that is resistant to oxidative dimerization at the sulfur center under comparable storage conditions. The tert‑butyl substituent further shields the sulfur atom via steric hindrance, as demonstrated across tert‑butylthio‑protected cysteine derivatives in peptide chemistry, where the S‑tert‑butylthio group withstands 95% TFA cleavage conditions that would destroy free thiols [2].

Oxidative stability Thioether vs thiol Storage stability Disulfide formation

Steric Bulk Differentiation From Less Hindered Thioether Alcohols Informs Catalytic and Self-Assembly Design

The tert‑butyl group in the target compound imposes a steric parameter (Taft Es or Charton ν) substantially greater than that of linear alkylthio substituents. In studies on Au₃₈ to Au₃₀ nanocluster conversion, exchange with S‑tBu ligands induced a strong steric effect that dictated cluster nuclearity, in contrast to electronically tuned ligands such as thiophenol that preserved the Au₃₈ core [2]. This class‑level evidence indicates that the tert‑butylthio motif in 62296‑18‑8 will exert analogous steric constraints on metal‑coordination geometry and catalytic pocket accessibility, distinguishing it from less hindered thioether alcohols such as 2‑(ethylthio)ethanol or 2‑(butylthio)ethanol.

Steric hindrance tert-Butyl effect Catalyst design Supramolecular chemistry

Hydrogen‑Bond Acceptor/Donor Profile Equivalence with 2‑(Octylthio)ethanol Despite LogP and Flexibility Differences

The target compound and 2‑(octylthio)ethanol share identical hydrogen‑bond donor count (1), hydrogen‑bond acceptor count (2), and topological polar surface area (45.5 Ų) as computed by Cactvs [1][2]. This means that the two isomers are predicted to engage solvent and biological targets with equivalent H‑bonding capacity, yet they differ by 1.0 log unit in XLogP3 and 2 rotatable bonds. For structure–activity relationship (SAR) campaigns, this creates a unique opportunity to probe the contribution of shape‑driven (steric/conformational) effects independently of H‑bond potential, making 62296‑18‑8 a valuable shape‑discriminated control compound against the more flexible 2‑(octylthio)ethanol.

Hydrogen bonding QSAR Bioisosterism SAR studies

High-Confidence Application Scenarios for 1-Hexanol, 6-[(1,1-dimethylethyl)thio]- (62296-18-8) Based on Quantitative Differentiation Evidence


Matched Molecular Pair (MMP) SAR Studies for Lipophilicity–Shape Deconvolution

When paired against 2‑(octylthio)ethanol (identical HBD, HBA, PSA), 62296‑18‑8 provides an orthogonal change of –1.0 XLogP3 and –2 rotatable bonds while conserving all H‑bond pharmacophore features [1]. This makes it an ideal MMP partner for medicinal chemistry programs that need to isolate steric/conformational effects from hydrogen‑bonding contributions in QSAR models [1].

Sterically Directed Ligand for Nanocluster and Coordination Chemistry

The tert‑butylthio substituent in 62296‑18‑8 exerts strong steric pressure on metal centers, as evidenced by the Au₃₈‑to‑Au₃₀ core conversion induced by S‑tBu ligands in gold nanocluster synthesis [2]. The terminal –OH group further enables covalent tethering to surfaces or polymer backbones, offering a bifunctional anchor for sterically gated nanocrystal functionalization [1][2].

Oxidation-Resistant Thioether Linker for Ambient-Condition Organic Synthesis

Unlike 6‑mercapto‑1‑hexanol, which requires inert‑atmosphere storage to prevent disulfide formation, the fully substituted thioether in 62296‑18‑8 is inherently resistant to oxidative dimerization at sulfur [3]. The tert‑butyl group further shields the sulfur center, a property leveraged in S‑tert‑butylthio cysteine protecting‑group chemistry where the S‑tBu moiety survives standard Fmoc solid‑phase peptide synthesis conditions [3]. This makes 62296‑18‑8 a robust ω‑hydroxyalkyl sulfide building block for multi‑step sequences conducted under ambient atmosphere.

Reversed‑Phase Chromatographic Calibration and Extraction Method Development

With an XLogP3 of 2.6 and PSA of 45.5 Ų, 62296‑18‑8 occupies a distinct position in polarity space relative to 1‑hexanol (XLogP3 ~1.86, PSA 20.2 Ų) [1][4]. This quantifiable polarity increment enables its use as a retention‑time marker or extraction‑efficiency probe in reversed‑phase HPLC and liquid–liquid extraction protocols where a thioether‑containing alcohol with intermediate lipophilicity is required [1][4].

Quote Request

Request a Quote for 1-Hexanol, 6-[(1,1-dimethylethyl)thio]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.